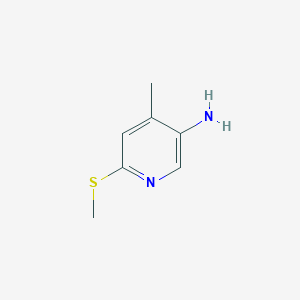

4-Methyl-6-(methylthio)pyridin-3-amine

Description

Contextual Significance of Pyridine-Based Amines in Heterocyclic Chemistry

Pyridine-based amines, or aminopyridines, are a class of compounds that have garnered substantial attention in the field of heterocyclic chemistry. The pyridine (B92270) ring, an aromatic heterocycle, is a fundamental scaffold in numerous natural products and synthetic molecules. The introduction of an amino group to this ring system significantly influences its chemical behavior and biological activity.

Aminopyridines are recognized for their role as versatile building blocks in organic synthesis. The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, and a site for further functionalization. This versatility allows for the construction of more complex molecular frameworks. Moreover, the basicity of the pyridine nitrogen can be modulated by the position and nature of the amino substituent, a property that is crucial in the design of catalysts and ligands for coordination chemistry.

In the realm of medicinal chemistry, the aminopyridine moiety is a well-established pharmacophore. rsc.org Compounds containing this scaffold have demonstrated a wide range of biological activities, including acting as potassium channel blockers and inhibitors for various enzymes. wikipedia.orgnih.gov The ability of the amino group to participate in hydrogen bonding and other intermolecular interactions is a key factor in the binding of these molecules to their biological targets. The development of new drugs for neglected tropical diseases is an area where aminopyridine-containing compounds are being actively investigated. nih.gov

Overview of Research Foci on Alkylthiopyridine Scaffolds

The incorporation of an alkylthio group, such as the methylthio group in 4-Methyl-6-(methylthio)pyridin-3-amine, onto a pyridine ring introduces another layer of chemical functionality and potential for biological activity. Alkylthiopyridines have been a subject of interest in drug discovery due to their unique electronic and steric properties.

Research has shown that the sulfur atom in the alkylthio group can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute to the binding affinity of a molecule for its target protein. Furthermore, the methylthio group can be a site for metabolic oxidation, which can be a consideration in drug design and development.

In synthetic chemistry, the methylthio group can serve as a handle for further molecular modifications. For instance, it can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in nucleophilic substitution reactions, enabling the introduction of a diverse range of substituents onto the pyridine ring. acs.org This synthetic utility makes alkylthiopyridine scaffolds valuable intermediates in the synthesis of complex heterocyclic compounds. The exploration of N-alkylthiopyridine derivatives has also led to the discovery of small molecule inhibitors of adhesion molecule expression, highlighting their potential in developing anti-inflammatory agents. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H10N2S |

| Molecular Weight | 154.23 g/mol |

| Boiling Point | ~310.5 °C at 760 mmHg |

| Melting Point | Not available |

| LogP | ~1.85 |

| pKa (most basic) | ~5.5 (predicted for the pyridine nitrogen) |

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical nature can be inferred from studies on related substituted aminopyridines. The synthesis of such molecules often involves multi-step sequences. A plausible synthetic approach could involve the construction of a substituted pyridine ring followed by the introduction of the amine and methylthio groups. For instance, a common strategy for synthesizing aminopyridines is through the amination of halopyridines, often facilitated by palladium-catalyzed cross-coupling reactions. acs.org The synthesis of heavily substituted 2-aminopyridines has been achieved by the displacement of a 6-methylsulfinyl group, which itself is derived from a 6-thiomethyl pyridine precursor. acs.org

The reactivity of this compound would be dictated by the interplay of its functional groups. The amino group at the 3-position is expected to activate the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent methyl group at the 4-position would likely influence the regioselectivity of such reactions. The methylthio group at the 6-position could be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then be displaced by nucleophiles to introduce further diversity into the molecular structure.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

4-methyl-6-methylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3 |

InChI Key |

ZNJCWEZQJPASJK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1N)SC |

Canonical SMILES |

CC1=CC(=NC=C1N)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 6 Methylthio Pyridin 3 Amine and Its Core Analogs

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the 4-Methyl-6-(methylthio)pyridin-3-amine scaffold necessitates a carefully planned sequence of reactions to install the amino, methyl, and methylthio groups at the C3, C4, and C6 positions, respectively. The electron-deficient nature of the pyridine ring and the directing effects of the substituents must be considered to achieve the desired regioselectivity.

Assembly of the 3-Amino-4-methylpyridine (B17607) Nucleus

The 3-Amino-4-methylpyridine core is a critical intermediate, and several synthetic routes have been developed for its efficient assembly. These methods often start from readily available precursors like 4-methylpyridine (4-picoline) or its derivatives.

One prominent strategy involves the nitration of 4-picoline to introduce a nitrogen-containing functional group, which is subsequently reduced to the target amine. For instance, reaction of 4-picoline with nitrating agents like dinitrogen pentoxide (N₂O₅) or a mixture of nitric acid and trifluoroacetic anhydride (B1165640) yields 3-nitro-4-methylpyridine. This intermediate can then be reduced to 3-amino-4-methylpyridine via catalytic hydrogenation, typically using a Palladium-on-carbon (Pd/C) catalyst. google.comgoogle.com

Another effective approach utilizes amination of a pre-functionalized pyridine ring. The synthesis can commence with the bromination of 4-picoline to produce 3-bromo-4-methylpyridine. google.com This halogenated intermediate can then undergo nucleophilic substitution with ammonia, often catalyzed by a copper salt such as copper sulfate, under high pressure and temperature to afford 3-amino-4-methylpyridine. google.com

A more recent and innovative method involves a one-step synthesis from 4-methylpyridine-3-boronic acid. google.compatsnap.com In this process, the boronic acid derivative is reacted with an ammonia source, such as aqueous ammonia or an inorganic ammonium salt, in the presence of a metal oxide catalyst like copper(I) oxide or silver oxide. This method offers a direct route to the desired product under relatively mild conditions. patsnap.com

| Starting Material | Key Steps | Reagents | Yield | Reference |

|---|---|---|---|---|

| 4-Methylpyridine | 1. Nitration 2. Reduction | 1. N₂O₅ or HNO₃/TFAA 2. H₂, Pd/C | High | google.comgoogle.com |

| 3-Bromo-4-methylpyridine | Nucleophilic Amination | NH₃ (aq. or gas), CuSO₄, heat, pressure | 90-95% | google.com |

| 4-Methylpyridine-3-boronic acid | One-step Amination | NH₃ (aq.), Cu₂O or Ag₂O | up to 95% | patsnap.com |

Regioselective Introduction of the 6-Methylthio Group

Introducing the methylthio (-SCH₃) group at the C6 position of the 3-amino-4-methylpyridine nucleus is a significant synthetic challenge. The position is para to the C3-amino group and meta to the C4-methyl group. Direct C-H thiomethylation of such a system is difficult to control. Therefore, multi-step strategies involving precursor functionalization are generally employed.

Direct C-H functionalization represents an atom-economical approach to introduce sulfur-containing moieties. While a direct thiomethylation of 3-amino-4-methylpyridine at C6 has not been extensively documented, related methodologies suggest its feasibility. Transition metal-catalyzed C-H activation, often directed by a coordinating group, can be used to selectively functionalize pyridine rings. In principle, the amino group at C3 could direct a catalyst to the C2 or C4 position. However, functionalization at the less sterically hindered C6 position could potentially be achieved through radical-based methods or by employing specific catalytic systems that favor remote C-H activation. These advanced methods remain an area of active research for achieving regioselectivity in complex pyridine systems.

A more established and reliable method for the regioselective introduction of a methylthio group is the S-alkylation of a corresponding pyridinethiol (or its tautomeric pyridinethione) precursor. This two-step process involves first introducing a sulfur functionality at the C6 position, followed by its methylation.

The synthesis of the key intermediate, 6-mercapto-4-methylpyridin-3-amine, would likely proceed from a 6-halo-3-nitro-4-methylpyridine. The halogen, introduced via electrophilic halogenation, can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to form the thiol. The subsequent reduction of the nitro group would yield the desired 6-mercapto-4-methylpyridin-3-amine. This strategy is analogous to the synthesis of 6-mercaptopurine, where a 6-chloropyrimidine is reacted with an alkali hydrosulfide. google.com

Once the pyridinethiol precursor is obtained, it can be readily S-methylated using a suitable methylating agent. Common reagents for this transformation include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the methylating agent in a standard SN2 reaction to form the methylthio ether. The alkylation of heterocyclic thiols is a well-precedented and high-yielding reaction.

| Step | Reaction Type | Potential Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Halogenation & Nucleophilic Substitution | NBS/H₂SO₄ then NaSH | 6-Mercapto-3-nitro-4-methylpyridine |

| 2 | Nitro Group Reduction | Fe/HCl or H₂/Pd-C | 6-Mercapto-4-methylpyridin-3-amine |

| 3 | S-Methylation | CH₃I, K₂CO₃ | This compound |

Derivatization of Functional Groups for Amino Moiety Formation

An alternative synthetic strategy involves installing the methyl and methylthio groups first, followed by the formation of the C3-amino group in a later step. This approach can be advantageous if the amino group interferes with earlier reactions or directs functionalization to undesired positions.

The most common reductive pathway for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This method is highly efficient and widely applicable in the synthesis of aminopyridines. The synthesis would begin with 4-methylpyridine, which would first be functionalized at the C6 position with a methylthio group. This could be achieved by converting the pyridine to its N-oxide, followed by functionalization and subsequent removal of the N-oxide. The resulting 4-methyl-2-(methylthio)pyridine could then undergo regioselective nitration at the C3 or C5 position.

Assuming successful synthesis of the 4-methyl-6-(methylthio)-3-nitropyridine intermediate, the final step is the reduction of the nitro group. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation with hydrogen gas over a palladium, platinum, or nickel catalyst is a clean and effective method. google.comgoogle.com Alternatively, chemical reduction using metals in acidic media, such as iron powder in acetic or hydrochloric acid, provides a classical and robust option for converting nitropyridines to their corresponding aminopyridines. semanticscholar.orgresearchgate.net Electrochemical reduction in an acidic solution also presents a viable method for this conversion. google.com

| Method | Reducing Agent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C | Methanol or Ethanol solvent, room temp. | High yield, clean byproducts (H₂O) | google.comgoogle.com |

| Metal/Acid Reduction | Fe powder, HCl or Acetic Acid | Aqueous solution, reflux | Inexpensive, robust | semanticscholar.orgresearchgate.net |

| Electrochemical Reduction | Cathode (e.g., Pb, Hg, Sn) | Acidic solution (e.g., H₂SO₄) | Avoids bulk chemical reductants | google.com |

Cyclocondensation Reactions Incorporating Nitrogen Sources

Cyclocondensation reactions are a powerful and convergent approach for the construction of the pyridine core. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors in a single step. For the synthesis of this compound and its analogs, a key strategy involves the reaction of a 1,5-dicarbonyl compound or its synthetic equivalent with a suitable nitrogen source.

A plausible and efficient route is the multicomponent condensation of a β-ketosulfide, an activated nitrile, and a nitrogen source, conceptually similar to the Gewald aminothiophene synthesis. In this approach, the nitrogen source is crucial for the formation of the pyridine ring. Various nitrogen donors can be employed, each with its own set of advantages depending on the specific reaction conditions and desired outcome.

Commonly used nitrogen sources in such cyclocondensation reactions include:

Ammonia and Ammonium Salts: Ammonia or its salts, such as ammonium acetate or ammonium chloride, are the most fundamental nitrogen sources. They are readily available and effective for the formation of the pyridine ring. The reaction typically proceeds by the initial formation of an enamine intermediate, which then undergoes cyclization and subsequent aromatization.

Primary Amines: The use of primary amines as the nitrogen source allows for the direct introduction of a substituent on the pyridine nitrogen, leading to the formation of N-substituted pyridinium salts or, after a subsequent dealkylation step, the desired pyridine.

Hydroxylamine: In some instances, hydroxylamine can be used. The initial product is a dihydropyridine which can then be aromatized.

A representative reaction scheme for the synthesis of a substituted aminopyridine via a multicomponent reaction is the condensation of an aldehyde, malononitrile, and a thiol. This reaction proceeds through the formation of a 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative, highlighting a versatile method for constructing highly functionalized pyridines. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key variables that can be manipulated to enhance the reaction yield and purity include the choice of catalyst, solvent, temperature, and reaction time.

In multicomponent reactions leading to substituted pyridines, a systematic study of these parameters is crucial. For instance, in reactions analogous to the Gewald synthesis, the choice of base as a catalyst is critical. researchgate.netwikipedia.org

Below is a representative data table illustrating the effect of different reaction conditions on the yield of a model cyclocondensation reaction for the synthesis of a substituted aminopyridine.

| Entry | Catalyst (Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine (B6355638) | Ethanol | Reflux | 6 | 65 |

| 2 | Triethylamine | Ethanol | Reflux | 8 | 58 |

| 3 | Morpholine | Ethanol | Reflux | 6 | 72 |

| 4 | Piperidine | Methanol | Reflux | 6 | 60 |

| 5 | Piperidine | Isopropanol | Reflux | 7 | 55 |

| 6 | Morpholine | DMF | 100 | 4 | 85 |

| 7 | Morpholine | Ethanol | 60 | 6 | 68 |

| 8 | DBU | DMF | 100 | 3 | 88 |

This table is a representative example based on optimization studies of analogous heterocyclic syntheses and illustrates general trends.

From the table, it can be inferred that:

The choice of base has a significant impact on the reaction yield, with stronger organic bases like DBU potentially leading to higher yields.

Polar aprotic solvents like DMF can be more effective than protic solvents like ethanol, especially at higher temperatures.

Increasing the temperature generally leads to faster reaction rates and, in some cases, higher yields, although it can also lead to the formation of byproducts.

Microwave irradiation has also emerged as a valuable tool for accelerating these reactions and improving yields. wikipedia.org

Separation and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound product is a critical step to ensure high purity. A combination of extraction, chromatography, and crystallization techniques is typically employed.

Extraction: After the reaction is complete, a standard workup procedure often involves quenching the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate or dichloromethane. This is followed by washing the organic layer with brine to remove water-soluble impurities.

Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. The choice of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation. For aminopyridine derivatives, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. nih.govgoogle.comrsc.orgtandfonline.com The polarity of the eluent can be gradually increased to elute the desired compound from the column. For basic compounds like aminopyridines, it is sometimes beneficial to add a small amount of a base like triethylamine to the eluent system to prevent tailing on the silica gel column. nih.gov

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| N-Boc-3-amino-4-halopyridine | Silica Gel | 3% Ethyl Acetate / 3% Triethylamine / 3% Benzene / 91% Hexanes | nih.gov |

| Substituted Pyridine | Silica Gel | Gradient of 0-20% Ethyl Acetate in Hexanes | rsc.org |

| Aminopyridine Derivative | Silica Gel | Gradient of 0-35% Ethyl Acetate in Petroleum Ether | tandfonline.com |

Crystallization/Recrystallization: This is an effective method for obtaining highly pure solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. For aminopyridine derivatives, solvents such as ethanol, methanol, or mixtures of hexanes and ethyl acetate can be suitable for recrystallization. nih.gov

The final purity of the isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Transformations at the Methylthio Moiety

The methylthio group (-SCH₃) at the 6-position of the pyridine (B92270) ring is a key site for chemical modification, primarily through oxidation and nucleophilic substitution reactions.

Oxidative Conversion to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for its stepwise conversion to the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups.

The oxidation of sulfides to sulfoxides is a common and well-studied reaction. Selective oxidation can often be achieved by using a stoichiometric amount of a suitable oxidizing agent under controlled conditions. nih.gov Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, which provides a "green" and efficient method. nih.gov For the further oxidation of the sulfoxide to the sulfone, or for the direct conversion of the sulfide (B99878) to the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are typically required. organic-chemistry.orgresearchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for these transformations. organic-chemistry.org The general approach to synthesizing heteroaromatic methyl sulfones frequently relies on the oxidation of the corresponding thiomethyl group. nih.gov

Table 1: Oxidative Conversion of 4-Methyl-6-(methylthio)pyridin-3-amine

| Starting Material | Product | Transformation | Typical Reagents |

|---|---|---|---|

| This compound | 4-Methyl-6-(methylsulfinyl)pyridin-3-amine | Sulfide to Sulfoxide | 1 equivalent of H₂O₂ in acetic acid nih.gov |

| This compound | 4-Methyl-6-(methylsulfonyl)pyridin-3-amine | Sulfide to Sulfone | ≥2 equivalents of m-CPBA organic-chemistry.org |

| 4-Methyl-6-(methylsulfinyl)pyridin-3-amine | 4-Methyl-6-(methylsulfonyl)pyridin-3-amine | Sulfoxide to Sulfone | m-CPBA, KMnO₄, or other strong oxidants researchgate.net |

Nucleophilic Displacements and Ligand Exchange Reactions

The methylthio group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less facile than a halide leaving group. The electron-withdrawing nature of the pyridine ring activates the C6 position towards nucleophilic attack. This allows for the displacement of the methylthio group by various nucleophiles, such as amines, alkoxides, or thiolates, often requiring elevated temperatures or the use of a catalyst. The analogous reactions on chloro-substituted pyridines and pyrimidines with nucleophiles like piperidine (B6355638) and aniline (B41778) are well-documented. rsc.org In some cases, the direct nucleophilic displacement of a hydrogen atom can occur alongside the substitution of a leaving group, though this is highly dependent on the reaction conditions and the specific substrates involved. nih.gov

Furthermore, the sulfur atom of the methylthio group possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to metal centers. While thioethers are considered soft donors, their coordination to transition metals has been observed. researchgate.net This coordination can be a key step in metal-catalyzed reactions or can lead to ligand exchange, where another ligand displaces the methylthio group from the metal's coordination sphere. Studies on ligands derived from 2-(methylthio)aniline (B147308) have explored this coordinating behavior with manganese(I) centers, although stable sulfur coordination is not always achieved. researchgate.net

Reactions Involving the Pyridine-3-amine Functionality

The primary amino group at the C3 position is a rich hub of reactivity, readily participating in derivatization, diazotization, and cyclization reactions.

Derivatization of the Primary Amine (e.g., imine formation)

The primary amine of this compound can be readily derivatized. A classic example is the reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by a small amount of acid and proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org Research on the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde has shown that this transformation proceeds efficiently to yield the corresponding Schiff base. nih.gov This serves as a strong precedent for the expected reactivity of the 3-amino group in the target molecule. Such derivatization is not only a fundamental transformation but is also used to improve the properties of molecules for analytical purposes or to install functional handles for further reactions. iu.edu

Table 2: Imine Formation from this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine/Schiff Base) | Typical Conditions |

|---|---|---|---|

| This compound | R-CHO (Generic Aldehyde) | (E)-N-((4-methyl-6-(methylthio)pyridin-3-yl)imino)methyl-R | Acid catalyst (e.g., acetic acid), removal of water libretexts.orgnih.gov |

| This compound | Benzaldehyde | (E)-N-benzylidene-4-methyl-6-(methylthio)pyridin-3-amine | Acid catalyst, reflux in a suitable solvent masterorganicchemistry.com |

Diazotization and Azo-Coupling Reactions

As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures. organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺). These diazonium salts are versatile synthetic intermediates.

One of their most characteristic reactions is azo-coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline derivative. scribd.com This electrophilic aromatic substitution reaction results in the formation of an azo compound (R-N=N-R'), which are often intensely colored and form the basis of many dyes. icrc.ac.ir The coupling reaction involving pyridinethione derivatives has been successfully demonstrated, highlighting the applicability of this chemistry to pyridine systems. nih.gov

Table 3: General Scheme for Diazotization and Azo-Coupling

| Step | Reaction | Intermediate/Product | Typical Reagents |

|---|---|---|---|

| 1. Diazotization | Conversion of the primary amine to a diazonium salt. | 4-Methyl-6-(methylthio)pyridin-3-diazonium chloride | NaNO₂, HCl, 0-5 °C organic-chemistry.org |

| 2. Azo-Coupling | Electrophilic substitution of the diazonium salt onto an activated aromatic ring (e.g., Phenol). | 2-Hydroxy-5-((4-methyl-6-(methylthio)pyridin-3-yl)diazenyl)benzoic acid (example product) | Electron-rich coupling partner (Phenol, N,N-dimethylaniline, etc.) scribd.com |

Condensation and Cyclization Reactions Utilizing the Amine Group

The juxtaposition of the amino group at C3 and the methyl group at C4 allows for powerful condensation and cyclization reactions to construct fused heterocyclic systems. A notable example is the formal [4+1] cyclization of 3-amino-4-methylpyridines to afford 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine) derivatives. rsc.orgchemrxiv.org

In this transformation, treatment of the 3-amino-4-methylpyridine (B17607) substrate with an electrophilic reagent like trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of a fused pyrrole (B145914) ring. rsc.org Mechanistic studies suggest that the reaction proceeds through the initial formation of a 1-(trifluoroacetyl)pyridin-1-ium salt. digitellinc.com This intermediate enhances the acidity of the C4-methyl protons, facilitating deprotonation and subsequent intramolecular cyclization involving the acylated amino group to build the new five-membered ring. This metal-free, one-pot synthesis is a scalable and efficient method for creating medicinally relevant scaffolds. chemrxiv.org

Table 4: [4+1] Cyclization of 3-Amino-4-methylpyridine Analogs

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Trifluoroacetic anhydride (TFAA) | 6-(Methylthio)-2-(trifluoromethyl)-3-(trifluoroacetyl)-1H-pyrrolo[2,3-c]pyridine (Expected) | rsc.orgchemrxiv.org |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | rsc.org |

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is highly substituted, with electron-donating groups at positions 3, 4, and 6. This substitution pattern enhances the electron density of the ring, which has a profound effect on its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution:

The pyridine nucleus is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution challenging. However, the presence of multiple electron-donating groups—the amino group at C3, the methyl group at C4, and the methylthio group at C6—increases the electron density of the ring, potentially facilitating electrophilic attack. The amino group, being a powerful activating group, would be expected to direct incoming electrophiles primarily to the positions ortho and para to it, which are C2 and C5.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity of related 3-amino-4-methylpyridines suggests that reactions such as nitration or halogenation would likely occur at the C2 or C5 positions, provided that the reaction conditions are carefully controlled to avoid side reactions or decomposition. For instance, in related 3-amino-6-bromo-4-methylpyridine, the pyridine ring can be attacked by electrophilic reagents, with the position of attack being influenced by the directing effects of the substituents pipzine-chem.com.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on pyridine generally occurs at the C2, C4, and C6 positions, which are electronically deficient. In this compound, the C6 position is occupied by a methylthio group. While not a classical leaving group like a halide, the methylthio group can be displaced by strong nucleophiles under certain conditions, particularly if the pyridine nitrogen is quaternized or if the reaction is facilitated by a metal catalyst.

Research on related systems, such as 2-chloro- or 2-(methylthio)pyridines, has shown that these groups can be substituted by various nucleophiles. For example, in the synthesis of thieno[2,3-b]pyridines, the displacement of a methylthio group from a pyridine ring by a nucleophile is a key step nih.gov. Similarly, studies on 2,4-dichloroquinazolines, which have a related pyridine-like core, demonstrate regioselective nucleophilic substitution at the 4-position mdpi.com. This suggests that the C6 position in this compound could be susceptible to nucleophilic attack, leading to the introduction of new functional groups. For instance, the bromine atom in 3-amino-6-bromo-4-methylpyridine is an active site for nucleophilic substitution reactions pipzine-chem.com.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the 4-methyl group, the 6-methylthio group, and the 3-amine group. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of adjacent protons. Similarly, the ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's hybridization and bonding.

Despite extensive searches, specific, experimentally determined ¹H and ¹³C NMR data for 4-Methyl-6-(methylthio)pyridin-3-amine have not been found in the reviewed literature.

Multi-dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive atomic connectivity. A COSY spectrum would reveal proton-proton couplings, while HSQC and HMBC spectra would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These techniques are indispensable for unambiguously assigning all proton and carbon signals, especially for complex structures.

No published multi-dimensional NMR data for this compound were identified.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. wpmucdn.comspectroscopyonline.com

C-H stretching for both aromatic (pyridine ring) and aliphatic (methyl groups) protons, generally in the 2800-3100 cm⁻¹ range. wpmucdn.com

C=C and C=N stretching within the pyridine ring, expected in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

C-N and C-S stretching vibrations, which would appear in the fingerprint region (below 1400 cm⁻¹).

Specific, experimentally recorded IR or Raman spectra for this compound are not available in the surveyed scientific databases.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (154.23 g/mol ). guidechem.com Common fragmentation patterns for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). stmjournals.in The presence of the sulfur atom and the pyridine ring would also lead to characteristic fragmentation pathways.

A published mass spectrum detailing the molecular ion and fragmentation pattern for this compound could not be located.

X-ray Crystallography for Definitive Solid-State Structural Determination

There is no published record of a single-crystal X-ray structure determination for this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Aromatic systems like the pyridine ring in this compound typically exhibit characteristic π → π* transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the nature and position of substituents on the ring. The amine and methylthio groups, acting as auxochromes, would be expected to influence the position and intensity of these absorption bands compared to unsubstituted pyridine.

No experimental UV-Vis absorption spectrum for this compound has been reported in the reviewed literature.

Computational and Theoretical Investigations of 4 Methyl 6 Methylthio Pyridin 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Methyl-6-(methylthio)pyridin-3-amine , DFT calculations would provide fundamental insights into its properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

A foundational step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For This compound , this process would involve determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes, as specific data is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.77 | S-C-C | 120.0 |

| C-N (amine) | 1.38 | H-N-H | 115.0 |

| C-C (ring) | 1.39 | C-N-C (ring) | 117.0 |

Understanding the electronic structure is crucial for predicting a molecule's reactivity. This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

For This compound , the HOMO is expected to be localized on the electron-rich amine and methylthio groups, as well as the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. Natural Bond Orbital (NBO) analysis would further detail the charge distribution and intramolecular charge transfer interactions, highlighting the stabilizing effects of hyperconjugation between donor (lone pair) and acceptor (antibonding) orbitals.

DFT methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. For This compound , this would involve predicting the chemical shifts for the protons and carbons of the methyl, methylthio, and pyridine ring moieties. These theoretical values are often correlated with experimental data to confirm the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. The analysis for This compound would predict the λ_max values, likely corresponding to π→π* and n→π* transitions within the aromatic system. The inclusion of solvent effects in the calculations, often using a Polarizable Continuum Model (PCM), is critical for achieving good agreement with experimental spectra measured in solution.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes, as specific data is not available.

| Spectrum | Peak / Shift | Assignment |

|---|---|---|

| ¹H NMR | ~2.4 ppm | -CH₃ (ring) |

| ~2.5 ppm | -S-CH₃ | |

| ~4.5 ppm | -NH₂ | |

| ~6.8 - 8.0 ppm | Aromatic Protons | |

| ¹³C NMR | ~18 ppm | -CH₃ (ring) |

| ~15 ppm | -S-CH₃ | |

| ~110 - 155 ppm | Aromatic Carbons |

Intermolecular Interaction Analysis

In the solid state, molecules are held together by various intermolecular forces. For This compound , the primary interactions would likely be hydrogen bonds involving the amine group (-NH₂) as a donor and the pyridine nitrogen atom as an acceptor. This is a common motif in related structures, such as 6-Methylpyridin-3-amine , where intermolecular N—H⋯N hydrogen bonds link the molecules into chains.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in studying reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For This compound , one could investigate various reactions, such as its synthesis or its atmospheric degradation by radicals like OH. For example, a study on the reaction of 4-methyl aniline (B41778) with OH radicals used DFT to map out addition and hydrogen abstraction pathways, calculating the activation energies for each step to determine the most favorable reaction channel. A similar computational study on This compound could elucidate its reactivity, predict major products, and calculate reaction rate constants, providing insights that are difficult to obtain through experimental means alone.

Academic Research Trajectories and Applications of 4 Methyl 6 Methylthio Pyridin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies in Heterocyclic Design

The exploration of 4-methyl-6-(methylthio)pyridin-3-amine derivatives in medicinal chemistry is fundamentally guided by Structure-Activity Relationship (SAR) studies. These investigations aim to decipher the intricate connection between the chemical structure of a molecule and its resulting biological activity. By systematically modifying the core scaffold of this compound and evaluating the pharmacological effects of the resulting analogs, researchers can identify key structural features, known as pharmacophores, that are essential for eliciting a desired biological response. This iterative process of design, synthesis, and biological testing is crucial for optimizing lead compounds into potent and selective therapeutic agents.

Rational Design and Synthesis of Analogs with Varied Substituents

The rational design of analogs of this compound involves the strategic modification of its core structure to probe the chemical space around the molecule and understand its interaction with biological targets. The synthesis process typically begins with a key intermediate, which is then elaborated through various chemical reactions to introduce a diverse array of substituents.

A common synthetic strategy for related heterocyclic compounds, such as pyrido[3,4-d]pyrimidines, starts from a pre-functionalized pyridine (B92270) or pyrimidine ring. For instance, the synthesis of 6-methyl pyrido[3,4-d]pyrimidine derivatives has been achieved starting from 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. acs.orgnih.gov This intermediate can undergo nucleophilic substitution reactions with various amines to introduce diversity at specific positions. The resulting sulfide (B99878) can then be oxidized to a sulfone, which is a good leaving group, allowing for the introduction of other functionalities. acs.orgnih.gov

Similarly, the synthesis of thieno[2,3-b]pyridine derivatives, which are structurally related to the pyridine core of interest, can be accomplished through a multicomponent condensation reaction. This approach involves the reaction of malononitrile with hydrogen sulfide, an appropriate aldehyde, and a suitable halide in the presence of a catalyst. nih.gov The resulting intermediate, a pyridine-2-thiolate, can then be regioselectively alkylated at the sulfur atom to yield a sulfide, which can undergo intramolecular cyclization. nih.gov

The synthesis of various pyridinone enamines has been achieved by reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with primary and secondary amines. nih.gov This highlights a versatile method for introducing a range of substituents onto a pyridine core.

These synthetic approaches allow for the systematic variation of substituents at different positions of the this compound scaffold. For example, the methyl group at the 4-position, the methylthio group at the 6-position, and the amino group at the 3-position can all be modified or replaced with other functional groups to investigate their impact on biological activity.

Correlation of Structural Modifications with Biological Response Mechanisms

The biological activity of this compound derivatives is highly dependent on their chemical structure. By correlating structural modifications with changes in biological responses, researchers can gain insights into the mechanisms of action of these compounds.

Derivatives of related heterocyclic structures have shown significant potential as enzyme inhibitors. For example, a series of pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of mitosis and an attractive target for cancer therapy. acs.org SAR studies revealed that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved selectivity for MPS1 over other kinases like CDK2. acs.org This modification also unexpectedly enhanced metabolic stability in human liver microsomes (HLM). acs.org

Further modifications to the aniline (B41778) portion of these molecules also influenced their inhibitory potency. The crystal structure of one of the inhibitors bound to MPS1 revealed that the pyrido[3,4-d]pyrimidine scaffold binds to the hinge region of the kinase, with the 6-methyl group positioned near the gatekeeper residue. acs.org This detailed structural information provides a rationale for the observed SAR and guides the design of more potent and selective inhibitors.

| Compound Modification | Enzyme Target | Effect on Activity | Reference |

| Introduction of a 6-methyl group to a pyrido[3,4-d]pyrimidine core | MPS1 Kinase | Increased selectivity and metabolic stability | acs.org |

| Varied substituents on the aniline moiety of pyrido[3,4-d]pyrimidine inhibitors | MPS1 Kinase | Modulation of inhibitory potency | acs.org |

The binding affinity of a ligand to its biological target is a critical determinant of its pharmacological activity. For derivatives of this compound, SAR studies are crucial for optimizing these interactions.

In a study of amino-3,5-dicyanopyridine and thieno[2,3-b]pyridine derivatives as ligands for adenosine A1 receptors (A1AR), which are implicated in epilepsy, several key SAR observations were made. nih.gov It was found that maintaining a 4-methoxyphenyl group at one position while varying the substituent at another position significantly impacted binding affinity. For instance, a compound with a methylpyridine substituent at the aryl position exhibited low nanomolar activity at the rat A1AR (Ki = 0.213 nM) and high selectivity over the A2AAR. nih.gov

Further exploration of substituents on a (4-chlorophenyl)thiazole aryl group also revealed compounds with high affinity for the rat A1AR. nih.gov These studies demonstrate that subtle changes in the chemical structure of a ligand can have a profound effect on its binding affinity and selectivity for a particular receptor subtype.

| Structural Feature | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

| Methylpyridine substituent on an amino-3,5-dicyanopyridine core | rat Adenosine A1 | 0.213 nM | 636-fold over A2A | nih.gov |

| 4-OCH2CH2OH substituent on a (4-chlorophenyl)thiazole aryl group | rat Adenosine A1 | 0.383 nM | Not specified | nih.gov |

The biological effects of this compound derivatives can be further investigated in in vitro cellular models. These studies help to elucidate the impact of these compounds on specific cellular pathways.

Derivatives of pyrido[3,4-d]pyrimidines, developed as MPS1 inhibitors, were evaluated in a cellular assay that measured the autophosphorylation of MPS1 in HCT116 cells. acs.org This assay provided a direct measure of the compounds' ability to inhibit the kinase in a cellular context. The results from these cellular assays correlated well with the in vitro enzyme inhibition data, confirming that the compounds were cell-permeable and active in a cellular environment.

Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) experiments in xenograft models were used to assess the in vivo modulation of MPS1 activity. nih.gov These studies demonstrated that the optimized compounds could achieve sustained inhibition of the target in vivo, highlighting the successful translation of in vitro potency to in vivo efficacy. nih.gov

Pyridine-containing compounds have long been recognized for their antimicrobial properties. mdpi.com The presence of certain functional groups, such as amino, hydroxy, methoxy, and sulfamide, can enhance the biological activities of these compounds. mdpi.com

A study on nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were the most active against a panel of bacteria (S. aureus, B. subtilis, E. coli) and fungi (C. albicans, A. niger). mdpi.com Some of these compounds exhibited antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole. mdpi.com

The antimicrobial activity of Schiff base ligands derived from pyridine has also been investigated. A bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its Co(II) and Cu(II) metal complexes were synthesized and screened against several bacterial species, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. semanticscholar.org Such studies indicate that the pyridine scaffold can be a versatile platform for the development of new antimicrobial agents.

A structure-activity relationship study of pyridoquinolones demonstrated that both electron-withdrawing and electron-donating groups on the phenyl ring can increase antimicrobial activity. mdpi.com The presence of chloro and hydroxyl groups at the C-6 position also showed significant activity. mdpi.com

| Compound Series | Substituents Enhancing Activity | Target Organisms | Reference |

| Nicotinic acid benzylidene hydrazides | Nitro, dimethoxy | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | mdpi.com |

| Pyridoquinolones | Electron-withdrawing and electron-donating groups, chloro and hydroxyl at C-6 | P. aeruginosa, S. aureus, B. subtilis, E. coli | mdpi.com |

| Pyridine derivatives | Amino, hydroxy, methoxy, sulfamide, hydrazide | General antimicrobial | mdpi.com |

Utility as Key Precursors in Organic Synthesis

The strategic placement of the amino, methyl, and methylthio groups on the pyridine ring makes this compound a valuable precursor in organic synthesis. These functional groups provide a toolkit for chemists to build intricate molecular structures, including highly substituted pyridines and complex fused heterocyclic systems. Its derivatives are key intermediates in the multi-step synthesis of various target molecules.

Building Blocks for Complex Polysubstituted Pyridines and Fused Systems

The inherent reactivity of this compound and its analogs allows for their use in constructing sophisticated heterocyclic systems. The 3-amino and 4-methyl groups can act in concert as a four-carbon-one-nitrogen (C4N) unit for the synthesis of fused bicyclic structures.

A notable application is in the formation of azaindole frameworks. Research has demonstrated that 3-amino-4-methylpyridines can undergo a formal electrophilic [4+1]-cyclization when treated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). rsc.org In this reaction, the methyl group is activated and participates in ring closure with the adjacent amino group, yielding a 6-azaindole (B1212597) structure. This strategy provides an efficient route to a class of compounds of significant interest in medicinal chemistry. rsc.org

Furthermore, the methylthio group at the 6-position offers an additional site for synthetic manipulation. It can be oxidized to a more reactive sulfoxide (B87167) or sulfone. These oxidized sulfur functionalities are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of nucleophiles at this position. This two-step sequence of oxidation followed by substitution dramatically increases the diversity of polysubstituted pyridine derivatives that can be accessed from a common precursor.

| Reacting Groups | Reaction Type | Reagent Example | Resulting Structure | Reference |

|---|---|---|---|---|

| 3-Amino and 4-Methyl | [4+1] Cyclization | Trifluoroacetic Anhydride (TFAA) | Fused 6-Azaindole System | rsc.org |

| 6-Methylthio | Oxidation | m-CPBA | 6-(Methylsulfinyl) or 6-(Methylsulfonyl) Pyridine | |

| 6-(Methylsulfonyl) (from oxidation) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | 6-Amino or 6-Alkoxy Polysubstituted Pyridine |

Intermediates in the Synthesis of Advanced Pharmaceutical Scaffolds

The structural motifs present in this compound are integral to various advanced pharmaceutical scaffolds. Pyridine derivatives are ubiquitous in drug discovery, and this compound serves as a key intermediate for molecules targeting a range of biological pathways. nih.govlookchem.com

One prominent example of the utility of related building blocks is in the synthesis of selective COX-2 inhibitors. A patented process describes the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for this class of anti-inflammatory drugs. google.com The synthesis starts from precursors containing the 6-methylnicotinate and 4-(methylthio)phenylacetonitrile fragments, highlighting the industrial relevance of the methylpyridine and methylthio-aryl moieties found in the title compound. The methylthio group is later oxidized to the corresponding sulfone, which is often crucial for biological activity. google.com

The versatility of aminopyridines as intermediates allows for the construction of a diverse library of compounds for screening and development. lookchem.com Their ability to undergo a variety of chemical transformations makes them indispensable starting materials in the synthesis of novel therapeutic agents. researchgate.net

| Intermediate Structural Motif | Target Pharmaceutical Class | Key Synthetic Step | Reference |

|---|---|---|---|

| Methylpyridine and Methylthio-phenyl | COX-2 Inhibitors | Condensation followed by oxidation of the sulfide to a sulfone | google.com |

| Functionalized Piperidine (B6355638)/Pyridine Core | Narcotic Analgesics (Fentanyl Analogues) | Strecker-type condensation and N-acylation | researchgate.net |

Exploration in Materials Science Applications

While the primary application of this compound and its derivatives has been in organic and medicinal chemistry, its structural features suggest potential for exploration in materials science. Aminopyridine compounds are known to participate in the formation of functional materials through various mechanisms. acs.orgekb.eg

The pyridine nitrogen atom and the exocyclic amino group are excellent ligands for coordinating with metal ions. This property allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. Transition metal complexes involving aminopyridine ligands have been investigated for their catalytic activity, such as in the degradation of organic pollutants in wastewater. ekb.eg The specific electronic and steric properties imparted by the methyl and methylthio groups could be used to tune the catalytic efficiency and selectivity of such materials.

Furthermore, the amino and pyridine nitrogen groups are effective hydrogen bond donors and acceptors, respectively. This enables the formation of predictable, self-assembling supramolecular networks through hydrogen bonding. nih.gov These non-covalent interactions, along with halogen bonding, are powerful tools in crystal engineering for designing materials with specific optical or electronic properties. acs.orgresearchgate.net The development of novel dyes and functional optical materials often relies on heterocyclic building blocks like aminopyridines. researchgate.netnih.gov Although direct applications of this compound in this field are not yet widely documented, its potential as a building block for new functional materials remains a promising area for future research.

| Application Area | Underlying Property | Resulting Material Type | Reference |

|---|---|---|---|

| Catalysis | Metal Coordination (Ligand) | Transition Metal Complexes | ekb.eg |

| Crystal Engineering | Hydrogen/Halogen Bonding | Supramolecular Networks | acs.orgresearchgate.net |

| Optical Materials | Chromophoric Core | Organic Dyes, Fluorescent Probes | researchgate.netnih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on establishing sustainable synthetic pathways to 4-Methyl-6-(methylthio)pyridin-3-amine, moving beyond traditional, often multi-step, and low-yielding procedures.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound in a single step would significantly improve atom economy and reduce waste. nih.gov Investigating a convergent synthesis from simpler, readily available precursors could offer a highly efficient route.

Catalytic Approaches: The exploration of novel catalytic systems could provide greener alternatives to classical methods. This includes:

Organocatalysis: Utilizing small organic molecules to catalyze the formation of the pyridine (B92270) ring or introduce the functional groups could avoid the use of toxic and expensive heavy metals. rsc.org

Photocatalysis: Visible-light-driven photocatalysis offers a mild and sustainable method for C-H functionalization and C-S bond formation, which could be adapted for the synthesis of this compound or its derivatives. acs.orgacs.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly controlled production process compared to batch chemistry. rsc.org This would be particularly advantageous if any intermediates are unstable or if the reactions are highly exothermic.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce side reactions in the synthesis of other pyridine derivatives and could be a valuable tool for optimizing the synthesis of the title compound. nih.gov

Advanced Mechanistic Studies of Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The interplay between the amino, methylthio, and pyridine moieties presents several questions regarding selectivity and reaction pathways.

Future mechanistic studies should aim to:

Map Regioselectivity: Investigate the regioselectivity of electrophilic aromatic substitution, considering the directing effects of the amino, methyl, and methylthio groups. Computational studies could predict the most likely sites of reaction, which can then be verified experimentally.

Elucidate Nucleophilic Reactions: The compound features multiple nucleophilic centers: the pyridine nitrogen, the amino group nitrogen, and the sulfur atom. Detailed studies are needed to understand the conditions under which each site preferentially reacts. Mechanistic analysis of nucleophilic substitution at the sulfur atom is a particularly interesting avenue. researchgate.netresearchgate.net

Intermediate Trapping and Spectroscopic Analysis: The use of in situ spectroscopic techniques, such as low-temperature NMR or advanced mass spectrometry, could enable the detection and characterization of transient intermediates in reactions involving the compound. acs.orgacs.org This would provide direct evidence for proposed reaction mechanisms, such as the formation of Meisenheimer-type intermediates in nucleophilic aromatic substitution. nih.gov

Kinetic Studies: Performing kinetic analysis of key reactions will help to quantify the influence of each functional group on the reaction rates and provide deeper insight into the transition states involved.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides a powerful, predictive tool for exploring molecular properties and reactivity without the need for extensive laboratory work. For a relatively unexplored molecule like this compound, theoretical studies are invaluable.

Key computational avenues include:

Density Functional Theory (DFT) Calculations: DFT can be employed to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies of the molecule. researchgate.netresearchgate.netiiste.org Such calculations can predict key parameters like HOMO-LUMO energies, which are crucial for understanding chemical reactivity and electronic properties. ias.ac.in

Molecular Electrostatic Potential (MESP) Mapping: MESP maps can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. mdpi.com This would provide clear predictions about the sites susceptible to various chemical attacks.

Reaction Pathway Modeling: Computational modeling can be used to map the potential energy surfaces of proposed reactions, identifying transition states and calculating activation barriers. nih.gov This can help to validate or refute proposed mechanisms from experimental studies and guide the design of more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.govbiorxiv.org This is particularly relevant for exploring its potential as a ligand or as a pharmacologically active agent. nih.gov

Diversification of Applications in Chemical and Materials Science

The unique combination of functional groups in this compound suggests its potential utility in diverse fields beyond its role as a synthetic intermediate.

Future research should explore its application as:

A Privileged Scaffold in Medicinal Chemistry: Many pyridin-3-amine derivatives act as inhibitors of protein kinases and other enzymes. nih.gov The title compound could serve as a novel scaffold for the design of inhibitors targeting kinases relevant to diseases like cancer. nih.govacs.org The methylthio group, in particular, offers a vector for modification to optimize binding and pharmacokinetic properties.

A Novel Ligand in Catalysis: The presence of the pyridine nitrogen, the amino nitrogen, and the sulfur atom provides multiple potential coordination sites for metal ions. nih.gov This makes the compound an attractive candidate for a bidentate or tridentate ligand in transition-metal catalysis. rsc.org The resulting metal complexes could exhibit novel catalytic activities.

A Building Block for Functional Materials: The aromatic, electron-rich nature of the pyridine ring, combined with the presence of a sulfur atom, suggests potential for applications in materials science. acs.org This could include the development of:

Metal-Organic Frameworks (MOFs): The multiple coordination sites could allow it to act as a linker in the construction of novel MOFs with interesting porous or catalytic properties.

Organic Electronics: Sulfur-containing aromatic compounds are widely used in organic semiconductors. This molecule could be a building block for new materials for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Sensors: The functional groups could be tailored to selectively bind specific analytes, forming the basis for new chemical sensors.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Recommended Conditions | Evidence Source |

|---|---|---|

| Catalyst | Pd(OAc)₂, PPh₃ | |

| Solvent | DMF, THF | |

| Temperature | 0–80°C | |

| Purification | Column chromatography, ≥95% purity |

Q. Table 2. Key NMR Assignments

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridine C-H | 6.5–8.5 | 120–150 |

| NH₂ | ~5 (broad) | - |

| SCH₃ | ~2.1 | ~15 |

| CH₃ (C-4) | ~2.5 | ~20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.